Benzyl-[3-(2H-pyrazol-3-YL)-benzyl]-amine
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Overview
Description
Benzyl-[3-(2H-pyrazol-3-YL)-benzyl]-amine is a compound that features a benzylamine moiety linked to a pyrazole ring Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-[3-(2H-pyrazol-3-YL)-benzyl]-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.
Attachment of the Benzylamine Moiety: The benzylamine group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with an amine.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products .
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, amines, and other nucleophiles.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl-[3-(2H-pyrazol-3-YL)-benzyl]-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Benzyl-[3-(2H-pyrazol-3-YL)-benzyl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity . These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Pyrazole Derivatives: Compounds like 3(5)-aminopyrazoles and pyrazolo[1,5-a]pyrimidines share structural similarities and exhibit comparable reactivity.
Benzylamine Derivatives: Compounds containing benzylamine moieties, such as benzylamine and N-benzyl-2-phenylethylamine, have similar chemical properties.
Uniqueness: Benzyl-[3-(2H-pyrazol-3-YL)-benzyl]-amine is unique due to the combination of the benzylamine and pyrazole functionalities, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions with a wide range of targets .
Properties
IUPAC Name |
1-phenyl-N-[[3-(1H-pyrazol-5-yl)phenyl]methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-2-5-14(6-3-1)12-18-13-15-7-4-8-16(11-15)17-9-10-19-20-17/h1-11,18H,12-13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHQXPBXGREIIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC(=CC=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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